![molecular formula C19H16F3N3O3 B1193690 Tavapadon CAS No. 1643489-24-0](/img/structure/B1193690.png)
Tavapadon
描述
Tavapadon, developed by Cerevel Therapeutics , is an orally-bioavailable, once-daily partial agonist designed to treat both early- and late-stage Parkinson’s disease. The primary goal of Tavapadon is to achieve a balance between meaningful motor activity and favorable tolerability. Parkinson’s disease is a chronic neurodegenerative disorder characterized by progressive motor symptoms resulting from the loss of dopamine-producing neurons in the brain. These symptoms include decreased movement, slowness, rigidity, tremors, and postural instability .
Molecular Structure Analysis
Tavapadon’s molecular structure is characterized by its ability to differentially activate the direct motor pathway. It selectively binds to dopamine D1/D5 receptors, which play a crucial role in modulating signaling from the thalamus to the cortex. By targeting these receptors, Tavapadon aims to improve motor symptoms associated with Parkinson’s disease while minimizing side effects .
科学研究应用
Treatment of Parkinson’s Disease
Tavapadon is being developed as a therapeutic candidate for the treatment of both early- and late-stage Parkinson’s disease . Parkinson’s disease is a chronic neurodegenerative disorder that primarily results in progressive and debilitating motor symptoms .
Selective Targeting of Dopamine D1/D5 Receptors
Tavapadon was designed as an orally-bioavailable, once-daily partial agonist that selectively targets dopamine D1/D5 receptor subtypes . This selective targeting is aimed at balancing meaningful motor activity with a favorable tolerability profile .
Activation of Direct Motor Pathway
Tavapadon differentially activates the direct motor pathway, potentially driving motor benefit while minimizing side effects typical of drugs that non-selectively stimulate dopamine . These side effects can include daytime sedation, compromised impulse control, and risk of psychotic symptoms including hallucinations .
Reduction of Receptor Overexcitation and Desensitization
Tavapadon is designed to activate the D1/D5 receptor subtypes at levels that maximize motor benefit while reducing the prolonged receptor overexcitation and desensitization caused by full agonists . This can lead to dyskinesias and exacerbation of “off” time .
Adjunctive Therapy to Levodopa
Tavapadon has been studied as an adjunctive therapy to levodopa (LD) in adults . In the pivotal Phase 3 TEMPO-3 trial, patients treated with tavapadon adjunctive to LD experienced a clinically meaningful and statistically significant increase of 1.1 hours in total “on” time without troublesome dyskinesia compared to those treated with LD and placebo .
Reduction of “Off” Time
A statistically significant reduction in “off” time, the key secondary endpoint, was also observed for the tavapadon treatment arm . This suggests that tavapadon could potentially help Parkinson’s patients spend more time in the “on” state, where their symptoms are well-controlled.
Long-term Efficacy and Safety
An open-label extension study called TEMPO-4 is evaluating tavapadon’s long-term efficacy and safety in an estimated 1,200 patients . This includes those in placebo groups in the therapy’s main trials .
Monotherapy for Parkinson’s Disease
Tavapadon is the first and only selective D1/D5 receptor partial agonist in development for Parkinson’s disease and is currently being studied as a once-daily medicine for use as both a monotherapy and as an adjunctive therapy to LD .
未来方向
属性
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337071 | |
Record name | Tavapadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tavapadon | |
CAS RN |
1643489-24-0 | |
Record name | Tavapadon [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tavapadon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tavapadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAVAPADON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Tavapadon interact with its target and what are the downstream effects?
A1: Tavapadon is a novel, oral, partial agonist that selectively targets dopamine D1/D5 receptors [, ]. Unlike other dopaminergic agents that primarily target D2/D3 receptors, Tavapadon's selectivity for D1/D5 receptors is hypothesized to offer therapeutic benefits in Parkinson's disease (PD) with a reduced risk of D2/D3-related adverse effects []. Activation of D1 receptors, primarily coupled to Gαs and Gαolf proteins, initiates downstream signaling cascades leading to increased cAMP production and modulation of neuronal activity []. This mechanism is thought to contribute to Tavapadon's potential in improving motor symptoms associated with PD.
Q2: What is the mechanism behind Tavapadon's potential for improved safety compared to D2/D3-targeting agents?
A2: While Tavapadon's exact mechanism for potentially reducing adverse effects remains an area of investigation, its selectivity for D1/D5 receptors is considered key []. Traditional D2/D3-targeting agents, while effective, can lead to side effects such as dyskinesia and impulse control disorders. By primarily acting on the D1/D5 pathway, Tavapadon may mitigate these issues. Further research is needed to fully elucidate this aspect.
Q3: How does Tavapadon's activity at D1 receptors coupled to Gαs and Gαolf differ from other D1 agonists?
A3: Studies using bioluminescence resonance energy transfer (BRET) assays and cAMP production assays have revealed interesting differences in Tavapadon's activity compared to other D1 agonists []. While some tetracyclic catechol D1 agonists exhibited full agonism at D1 receptors coupled to Gαs but partial agonism at those coupled to Gαolf, Tavapadon displayed the opposite profile – full agonism at Gαolf and partial agonism at Gαs []. This unique activity profile suggests the possibility of region-specific pharmacology, which could be relevant for optimizing therapeutic outcomes in PD and other neurological disorders.
Q4: What is the current status of Tavapadon's clinical development for Parkinson's disease?
A4: Tavapadon is currently being investigated in a phase 3 clinical trial program (TEMPO) designed to evaluate its efficacy, safety, and tolerability in individuals with PD []. The program encompasses multiple trials, including TEMPO-1 and TEMPO-2, which focus on early PD, and TEMPO-3, which is evaluating Tavapadon as an adjunctive therapy in individuals with advanced PD already receiving levodopa treatment []. These trials are crucial for determining the clinical utility of Tavapadon in managing different stages of PD.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。